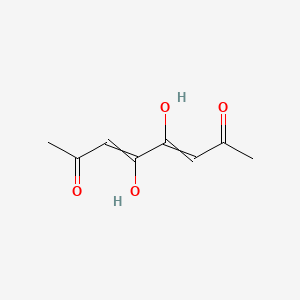

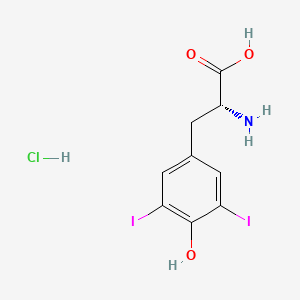

Pht-cys(me)-OH

Vue d'ensemble

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, products, and conditions of the reaction .Molecular Structure Analysis

This involves examining the spatial arrangement of atoms in the molecule and the chemical bonds that hold these atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be found in chemical databases or determined experimentally .Applications De Recherche Scientifique

Peptide Synthesis

Phthaloyl-S-methyl-L-cysteine (Pht-cys(me)-OH) serves as a cysteine protecting group in peptide synthesis. Protecting groups like Pht are crucial for preventing unwanted reactions at the cysteine thiol group during the synthesis process. This compound allows for the synthesis of complex disulfide-rich peptides and facilitates the semisynthesis of proteins .

Protein Labelling

In protein science, Pht-cys(me)-OH can be used for site-selective labelling of proteins. This application is particularly important for studying protein structure and function, as well as for developing therapeutic proteins .

Drug Development

The compound’s ability to protect cysteine residues is also valuable in the development of peptide-based drugs. By protecting the cysteine residue, it enables the creation of more stable and effective peptide drugs .

Bioconjugation

Pht-cys(me)-OH plays a role in bioconjugation techniques, which involve attaching biomolecules to other molecules, such as drugs or fluorescent tags. This is essential for creating targeted drug delivery systems and diagnostic tools .

Enzyme Inhibition Studies

The reactivity profile of Pht-cys(me)-OH makes it suitable for use in enzyme inhibition studies. It can be used to modify enzymes selectively, thereby helping to elucidate their mechanisms of action .

Chemical Biology

In chemical biology, Pht-cys(me)-OH is used to explore the interactions between biological molecules and chemical compounds. It aids in understanding the chemical basis of biological processes .

Material Science

The compound’s properties can be harnessed in material science, particularly in the development of chitosan derivatives . These derivatives have applications ranging from drug delivery to tissue engineering .

Analytical Chemistry

Finally, in analytical chemistry, Pht-cys(me)-OH can be used as a standard or reference compound in various chromatographic and spectroscopic methods, aiding in the analysis of complex biological samples .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(5R)-5-(methylsulfanylmethyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS2/c1-16-7-9-10(14)13(11(15)12-9)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,12,15)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGNHXTHPHACMRW-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1C(=O)N(C(=S)N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC[C@H]1C(=O)N(C(=S)N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20718539 | |

| Record name | (5R)-5-[(Methylsulfanyl)methyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5R)-5-[(Methylsulfanyl)methyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one | |

CAS RN |

65111-48-0 | |

| Record name | (5R)-5-[(Methylsulfanyl)methyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.